3-(2-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(2-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of fluorine and methyl substituents on the phenyl rings attached to the pyrazole core. The unique structural features of this compound make it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-fluorobenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of pyrazole derivatives with substituted phenyl rings.
Scientific Research Applications
3-(2-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and methyl groups can influence the compound’s binding affinity and selectivity towards its targets, thereby affecting its overall efficacy and potency.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine
- 3-(2-Bromophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine
- 3-(2-Iodophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine
Uniqueness
The uniqueness of 3-(2-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Properties
CAS No. |
926226-39-3 |
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Molecular Formula |
C16H14FN3 |
Molecular Weight |
267.30 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2-(2-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14FN3/c1-11-6-2-5-9-15(11)20-16(18)10-14(19-20)12-7-3-4-8-13(12)17/h2-10H,18H2,1H3 |
InChI Key |
PDYOPXSMNSHCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3F)N |
Origin of Product |
United States |
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